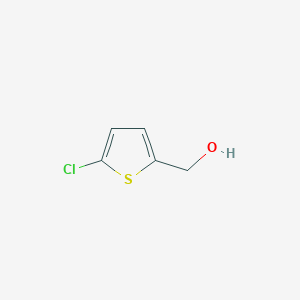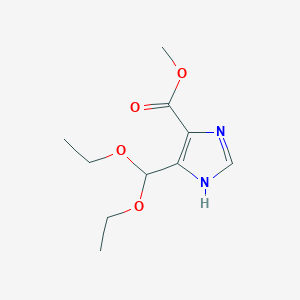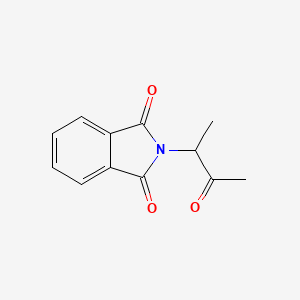![molecular formula C8H7ClN2 B1590396 6-クロロ-4-メチル-1H-ピロロ[2,3-b]ピリジン CAS No. 4894-29-5](/img/structure/B1590396.png)
6-クロロ-4-メチル-1H-ピロロ[2,3-b]ピリジン
概要
説明
6-Chloro-4-methyl-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used in various medicinal chemistry and drug discovery programs . The structure of 6-chloro-4-methyl-7-azaindole consists of a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and a methyl group at the 4th position.
科学的研究の応用
6-Chloro-4-methyl-7-azaindole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: It serves as a core structure in the development of kinase inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of pharmaceuticals and other industrial chemicals.
作用機序
Target of Action
The primary targets of 6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine interacts with FGFRs by inhibiting their activity. This inhibition is achieved by the compound binding to the kinase domain of the receptors, thereby preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors .
Biochemical Pathways
The inhibition of FGFRs by 6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways, which are involved in cell proliferation, migration, and angiogenesis . The inhibition of these pathways can lead to the suppression of tumor growth and progression.
Pharmacokinetics
The compound’s low molecular weight suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis. For instance, in vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-7-azaindole can be achieved through several methods. One common approach involves the use of 7-azaindole as a starting material. The N-oxide of 7-azaindole is prepared using hydrogen peroxide as an oxidizing agent. This intermediate is then reacted with phosphorus oxyhalides (POX3) in the presence of acetonitrile and diisopropyl ethyl amine to yield 4-halogenated-7-azaindole. Finally, the desired 6-chloro-4-methyl-7-azaindole is obtained by reacting the 4-halogenated-7-azaindole with appropriate reagents .
Industrial Production Methods
Industrial production methods for 6-chloro-4-methyl-7-azaindole typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as flash chromatography and optimized reaction conditions to achieve efficient production .
化学反応の分析
Types of Reactions
6-Chloro-4-methyl-7-azaindole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as methoxy groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Cycloaddition: It can undergo cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of 6-chloro-4-methyl-7-azaindole include:
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Nucleophiles: Methoxy groups for nucleophilic substitution.
Catalysts: Diisopropyl ethyl amine for facilitating reactions.
Major Products Formed
The major products formed from these reactions include various substituted azaindoles, which can be further utilized in medicinal chemistry and drug discovery .
類似化合物との比較
Similar Compounds
7-Azaindole: A closely related compound with a similar structure but without the chlorine and methyl substituents.
5-Cyano-6-chloro-7-azaindole: Another derivative with a cyano group at the 5th position.
4-Bromo-6-azaindole: A compound with a bromine atom at the 4th position instead of chlorine.
Uniqueness
6-Chloro-4-methyl-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6th position and the methyl group at the 4th position enhances its reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFXGAXPPSDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505499 | |
| Record name | 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4894-29-5 | |
| Record name | 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)











![Chloro(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B1590336.png)
